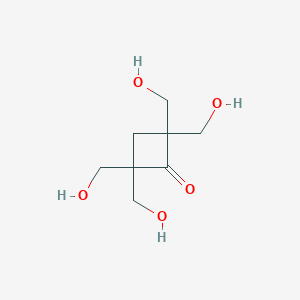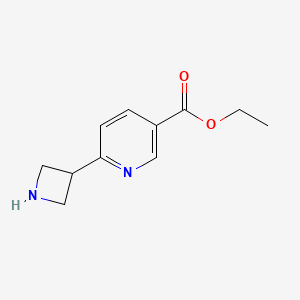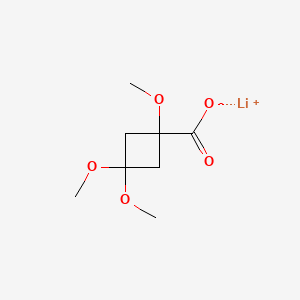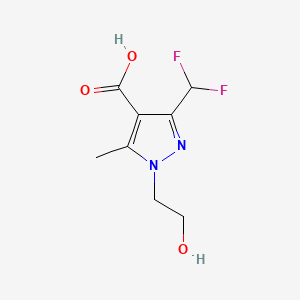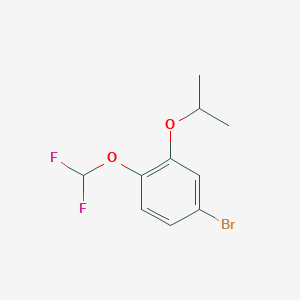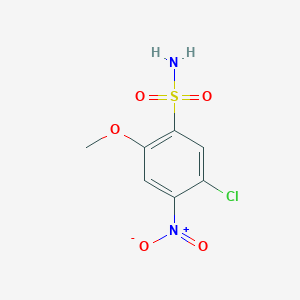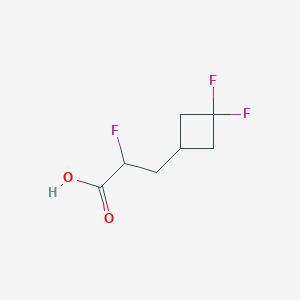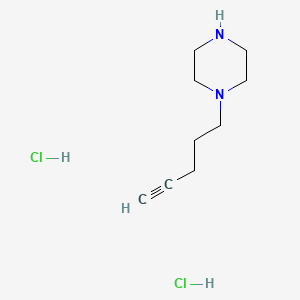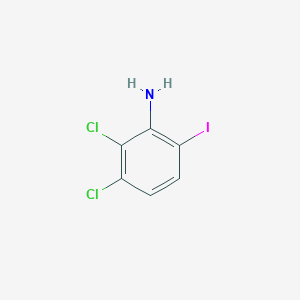
2,3-Dichloro-6-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination and chlorination of aniline. The process involves:
Iodination: Aniline is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the desired position.
Chlorination: The iodinated aniline is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-6-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substituted anilines
- Biaryl compounds
- Various oxidized or reduced derivatives
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-6-iodoaniline involves its interaction with various molecular targets. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichloro-6-iodoaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,3-Dichloro-6-iodoaniline is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring. This unique substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the presence of iodine at the 6-position can enhance the compound’s ability to participate in halogen bonding compared to compounds with different substitution patterns.
Eigenschaften
Molekularformel |
C6H4Cl2IN |
|---|---|
Molekulargewicht |
287.91 g/mol |
IUPAC-Name |
2,3-dichloro-6-iodoaniline |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |
InChI-Schlüssel |
QGZBMNXLRNEPEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)Cl)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




